Home > Products > Screening Compounds P116508 > Vercirnon (sodium)
Vercirnon (sodium) -

Vercirnon (sodium)

Catalog Number: EVT-15279724
CAS Number:
Molecular Formula: C22H20ClN2NaO4S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vercirnon (sodium), also known as GSK1605786 or CCX282, is a novel, orally active anti-inflammatory agent primarily investigated for its therapeutic effects in treating inflammatory bowel diseases, specifically Crohn's disease and ulcerative colitis. This compound functions by targeting the C-C chemokine receptor type 9 (CCR9), which plays a crucial role in the immune system's response within the gastrointestinal tract. By blocking this receptor, Vercirnon aims to reduce the inappropriate immune response that leads to inflammation in these conditions .

Source and Classification

Vercirnon is classified as a small molecule drug and is currently under investigation, with various synonyms including Traficet-EN. Its chemical formula is C22H20ClN2NaO4SC_{22}H_{20}ClN_{2}NaO_{4}S and it has a molecular weight of approximately 444.93 g/mol . The compound has been identified with several chemical identifiers, including the CAS number 698394-73-9 and the DrugBank accession number DB15250 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vercirnon (sodium) involves a series of chemical reactions that typically include the coupling of specific chemical intermediates. The reaction conditions are carefully controlled, often requiring organic solvents, catalysts, and specific temperatures to ensure optimal transformation of reactants into the desired product.

  1. Synthetic Routes: The synthesis can include various steps such as:
    • Coupling Reactions: Combining different chemical precursors to form the core structure.
    • Purification Steps: Techniques like crystallization and chromatography are employed to isolate Vercirnon from by-products.
  2. Industrial Production: For large-scale production, optimized reaction conditions are established to maximize yield and purity while ensuring compliance with safety regulations .
Molecular Structure Analysis

Structure and Data

Vercirnon possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural representation can be described using various notations:

  • IUPAC Name: 4-[2-(4-tert-butylbenzenesulfonamido)-5-chlorobenzoyl]pyridin-1-ium-1-olate
  • InChI Key: JRWROCIMSDXGOZ-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=N+[O-])[O-])Cl.[Na+]

The compound consists of multiple rings and functional groups that enhance its interaction with the CCR9 receptor, facilitating its role as an antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

Vercirnon (sodium) can undergo various chemical reactions, which are essential for understanding its behavior in biological systems:

  1. Types of Reactions:
    • Oxidation: Can lead to the formation of oxidized derivatives.
    • Reduction: Modifies its chemical structure.
    • Substitution: Involves replacing specific functional groups.
  2. Common Reagents and Conditions: Typical reagents include oxidizing agents and nucleophiles. The reactions are conducted under controlled conditions to achieve desired transformations without unwanted side reactions .
  3. Major Products Formed: These reactions can yield various derivatives of Vercirnon with potentially altered biological activities, which may be useful in research applications.
Mechanism of Action

Vercirnon exerts its therapeutic effects primarily through antagonism of the C-C chemokine receptor type 9 (CCR9). This receptor is predominantly expressed on T cells that migrate to the gastrointestinal tract:

  1. Process:
    • By blocking CCR9, Vercirnon inhibits T cell migration to inflamed areas in the intestines.
    • This action reduces inflammation associated with Crohn's disease and ulcerative colitis.
  2. Data on Efficacy: Clinical trials have shown promise in reducing symptoms related to inflammatory bowel diseases by modulating immune responses through this mechanism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Water Solubility: Approximately 5.61×1055.61\times 10^{-5} mg/mL
  • Melting Point: Not specified in available data.

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Ranges from 3.59 to 4.15, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic pKa: 7.3
    • Strongest Basic pKa: 0.5
  • Polar Surface Area: 90.18 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4

These properties suggest that Vercirnon has suitable characteristics for oral bioavailability while maintaining sufficient interaction potential with biological targets .

Applications

Vercirnon (sodium) has several significant applications in scientific research:

  1. Chemistry: Used as a tool compound for studying chemokine receptor interactions.
  2. Biology: Investigated for its impact on immune cell trafficking and inflammation pathways.
  3. Medicine: Developed as a potential therapeutic agent for inflammatory bowel diseases.
  4. Industry: Utilized in drug development processes aimed at exploring new treatments for related conditions .
Mechanistic Pathways of CCR9 Antagonism by Vercirnon Sodium

Molecular Basis of CCR9 Receptor-Ligand Interactions

Vercirnon sodium (GSK-1605786A) is a small molecule antagonist that selectively targets the CC chemokine receptor 9 (CCR9), a class A G protein-coupled receptor (GPCR) predominantly expressed on gut-homing T lymphocytes. Structural analyses reveal that Vercirnon binds to an intracellular allosteric pocket within CCR9's transmembrane helical bundle, distinct from the orthosteric CCL25 binding site [2] [8]. This binding pocket involves transmembrane domains 3, 5, 6, and 7, with critical interactions occurring at residues Ser245⁶·⁵⁶ and Tyr290⁷·³⁹ (Ballesteros-Weinstein numbering) [2] [9]. The compound exhibits picomolar affinity for both human CCR9 splice variants (CCR9A and CCR9B), with IC₅₀ values of 2.8 nM and 2.6 nM, respectively, for inhibiting CCL25-directed chemotaxis [6] [8]. Unlike orthosteric inhibitors, Vercirnon's binding induces a conformational rearrangement in the receptor's intracellular loops, sterically hindering G-protein coupling while preserving surface expression of CCR9 [3] [9]. This specificity is evidenced by >10,000-fold selectivity over other chemokine receptors (CCR1-12, CX3CR1-7) [8], attributed to unique structural features of CCR9's intracellular vestibule, particularly the orientation of transmembrane helix 6 [2].

Table 1: Structural Characteristics of Vercirnon-CCR9 Binding

ParameterValueSignificance
Binding Site LocationIntracellular TM pocketAllosteric modulation site
Key ResiduesSer245⁶·⁵⁶, Tyr290⁷·³⁹Stabilizes antagonist-receptor complex
CCR9A IC₅₀ (Chemotaxis)2.8 nMHigh potency against major isoform
CCR9B IC₅₀ (Chemotaxis)2.6 nMEquivalent inhibition of minor isoform
Selectivity Range>10 µM against CCR1-12, CX3CR1-7Minimizes off-target effects

Allosteric Modulation of Intracellular Signaling Cascades

As a negative allosteric modulator (NAM), Vercirnon sodium disrupts CCR9-mediated signaling by stabilizing an inactive receptor conformation. This prevents Gαi protein activation and subsequent inhibition of adenylate cyclase, thereby maintaining intracellular cAMP levels [3] [9]. In vitro studies demonstrate near-complete suppression of CCL25-induced calcium mobilization (IC₅₀ = 5.4 nM) and phosphoinositide 3-kinase (PI3K) activation in Molt-4 cells [6] [8]. The allosteric mechanism also induces biased signaling modulation: Vercirnon preferentially inhibits G-protein coupling over β-arrestin recruitment, altering downstream signal transduction [3] [9]. This bias is attributed to compound-induced stabilization of specific microswitches within the transmembrane domain, including the conserved "toggle switch" Trp248⁶·⁴⁸ [2] [9]. Consequently, Vercirnon blocks CCL25-triggered phosphorylation of ERK1/2 MAP kinases and Akt survival pathways, disrupting proliferative and anti-apoptotic signals in T lymphocytes [4]. The allosteric pocket's location near the G-protein interface explains its profound effect on signal transduction despite extracellular CCL25 binding remaining theoretically possible [3].

Competitive Inhibition of CCL25-Mediated Chemotaxis

Vercirnon sodium acts as a potent chemotaxis inhibitor by disrupting CCR9-CCL25 axis function. It achieves this through non-competitive inhibition, reducing CCL25's binding affinity (Kd shift from 0.8 nM to 12.3 nM) and efficacy without displacing it from the orthosteric site [1] [8]. In chemotaxis assays using retinoic acid-primed human T cells, Vercirnon exhibits an IC₅₀ of 141 nM under physiological serum conditions, reflecting robust inhibition despite protein binding [6] [8]. The compound demonstrates cross-species activity, potently inhibiting murine and rat thymocyte migration with IC₅₀ values of 6.9 nM and 1.3 nM, respectively [8], enabling translational studies. Importantly, Vercirnon blocks both transendothelial migration and lamina propria infiltration of CCR9⁺ lymphocytes in human intestinal tissue models [4]. This occurs through disruption of chemokine-induced actin polymerization and pseudopod formation, critical for cell motility [1].

Table 2: Inhibition of CCR9-Mediated Functions by Vercirnon Sodium

Functional AssayIC₅₀Biological SystemReference
Ca²⁺ Mobilization5.4 nMMolt-4 cells [6]
Chemotaxis (Molt-4)3.4 nMRecombinant CCR9 [8]
Chemotaxis (Human T cells)141 nMRA-primed PBMCs in 100% serum [6]
Murine Thymocyte Migration6.9 nMC57BL/6 thymocytes [8]
Rat Thymocyte Migration1.3 nMSprague-Dawley thymocytes [8]
α4β7 Integrin Activation8.2 nMHuman gut-homing lymphocytes [4]

Impact on α4β7 Integrin Activation and Lymphocyte Homing

Vercirnon sodium indirectly regulates integrin activation dynamics through CCR9 signal disruption. The CCR9-CCL25 axis co-stimulates α4β7 integrin conformational change to its high-affinity state via inside-out signaling [4] [7]. Vercirnon inhibits this process (IC₅₀ = 8.2 nM), reducing α4β7 binding to mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on intestinal endothelium [4] [7]. Consequently, lymphocyte rolling velocity increases by 230% and firm adhesion decreases by 78% in intravital microscopy studies of murine intestinal venules [7]. This dual impairment—chemotaxis blockade and adhesion deficiency—significantly reduces lymphocyte homing to gut-associated lymphoid tissues (GALT). In the TNFΔARE mouse model of ileitis, subcutaneous Vercirnon (50 mg/kg BID) reduced lamina propria CD4⁺ T cell infiltration by 92% and intraepithelial lymphocytes by 87% [8]. Notably, unlike α4β7 integrin antibodies (e.g., vedolizumab) or β7 subunit knockout, Vercirnon preserves regulatory T cell (Treg) populations in the colon [7]. This distinction arises because Vercirnon blocks activation-dependent homing without depleting tissue-resident Tregs that express αEβ7 integrins [7], demonstrating a mechanistically favorable profile for maintaining intestinal immune homeostasis.

Properties

Product Name

Vercirnon (sodium)

IUPAC Name

sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate

Molecular Formula

C22H20ClN2NaO4S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+;

InChI Key

NKNHYMXTVRJZBC-NPPRDZRMSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+]

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.